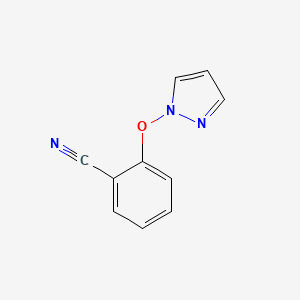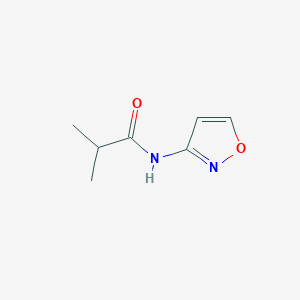
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method includes the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles . The reaction conditions often require a catalyst, such as iodine, to facilitate the cascade reaction .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve multicomponent reactions and the use of transition-metal catalysts . These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various catalysts such as iodine and Selectfluor . The reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a weak base or acid, depending on the nature of its substituent groups . This allows it to participate in various biochemical reactions, potentially leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole include:
- 3-(5-Ethyl-2-hydroxybenzoyl)pyrazole
- 4-(5-Methyl-2-hydroxybenzoyl)pyrazole
- 4-(5-Ethyl-2-methoxybenzoyl)pyrazole
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and hydroxy groups at specific positions on the benzoyl ring can lead to unique interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
288401-57-0 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(5-ethyl-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-4-11(15)10(5-8)12(16)9-6-13-14-7-9/h3-7,15H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
MWQUOKMHPIXZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



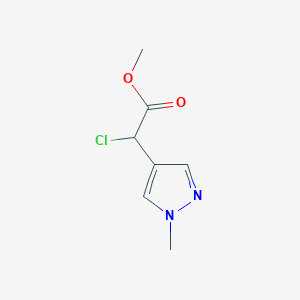
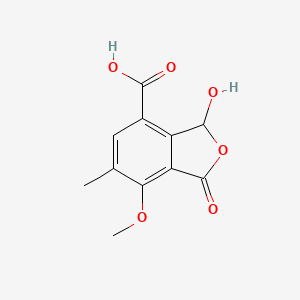
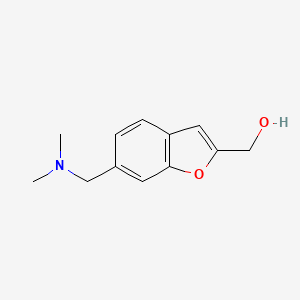
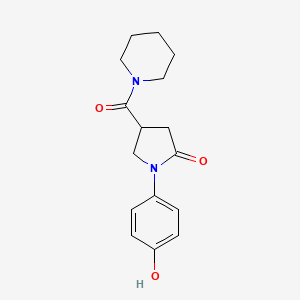
![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
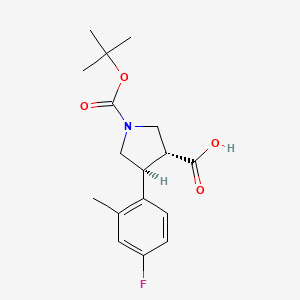
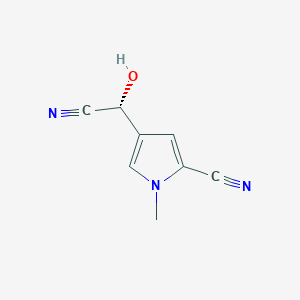
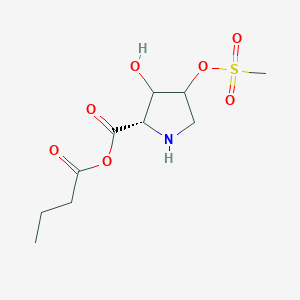
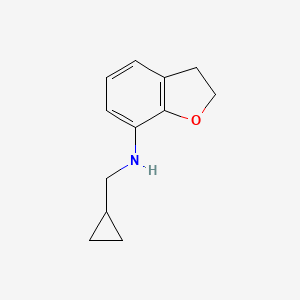
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)
